

Application Notes and Protocols for MMP-13-IN-1 in Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix Metalloproteinase-13 (MMP-13), also known as collagenase-3, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM), particularly type II collagen.[1][2] Its expression is typically low in healthy adult tissues but is significantly upregulated in pathological conditions such as osteoarthritis, rheumatoid arthritis, and cancer.[2][3] In cancer, MMP-13 is implicated in tumor growth, invasion, metastasis, and angiogenesis by remodeling the ECM and releasing bioactive molecules.[3][4] The aberrant activity of MMP-13 makes it a compelling therapeutic target for various diseases.[2]

MMP-13-IN-1 is a potent and highly selective inhibitor of MMP-13, with a reported IC50 value of 16 nM.[5] It belongs to the quinazoline-2-carboxamide class of inhibitors.[5][6] These application notes provide detailed protocols for the use of **MMP-13-IN-1** in cell culture experiments to investigate its effects on cellular processes.

Data Presentation Inhibitor Activity Profile



Inhibitor	Target	IC50 (nM)	Ki (nM)	Notes
MMP-13-IN-1	MMP-13	16	-	Potent and selective inhibitor.[5]
Compound 5	MMP-13	3.0 ± 0.2	-	N-O-Isopropyl sulfonamido-based hydroxamate, highly selective.
Compound 24f	MMP-13	0.5	0.19	Carboxylic acid inhibitor, no activity against MMP-1 or TACE.
Triazolone inhibitor 35	MMP-13	0.071	-	Excellent potency and selectivity over other MMPs.[2]
Pyrimidine dicarboxamide 1	MMP-13	8	-	A starting point for the development of other inhibitors.
AQU-019	MMP-13	4.8	-	A pyrimidine dicarboxamide derivative.

Signaling Pathways

MMP-13 expression and activity are regulated by complex signaling networks. In chondrocytes, inflammatory cytokines like IL-1 β can induce MMP-13 expression through the activation of MAPK pathways (p38 and JNK) and the transcription factor Runx-2. In cancer, signaling pathways involving FAK and ERK have been shown to be activated by MMP-13, promoting

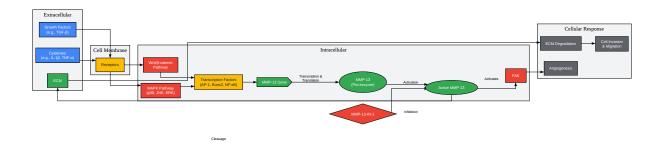




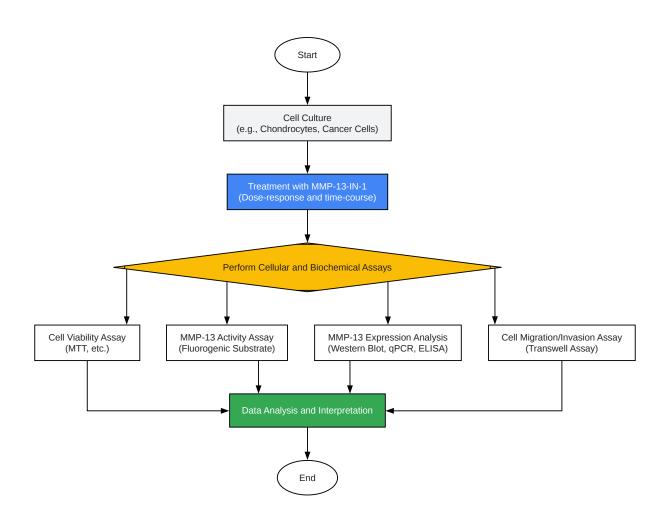


angiogenesis.[7] The Wnt/ β -catenin signaling pathway is another key regulator of MMP-13 expression.









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